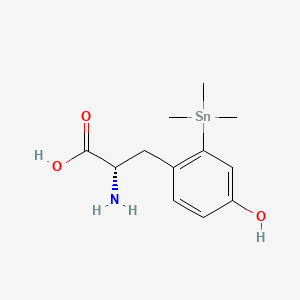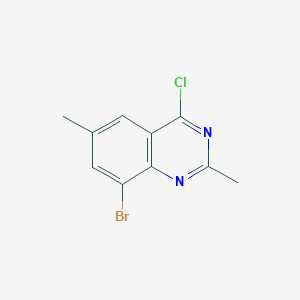
8-Bromo-4-chloro-2,6-dimethylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloro-2,6-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinazoline typically involves the bromination and chlorination of 2,6-dimethylquinazoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the 8 and 4 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2,6-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromo or chloro groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents .
Scientific Research Applications
8-Bromo-4-chloro-2,6-dimethylquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2,6-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 8-Bromo-4-hydroxy-2-methylquinoline
- 4-Chloro-2,6-dimethylquinoline
Uniqueness
8-Bromo-4-chloro-2,6-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
8-bromo-4-chloro-2,6-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-7-9(8(11)4-5)13-6(2)14-10(7)12/h3-4H,1-2H3 |
InChI Key |
HIDXRUGOTYUPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)
![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)

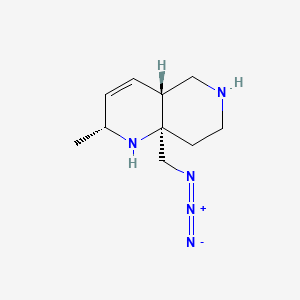
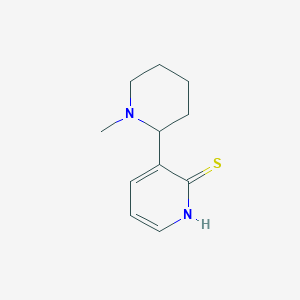
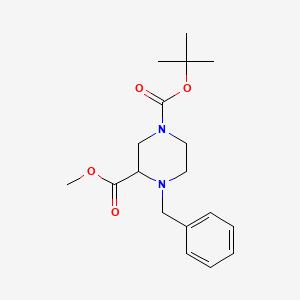
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
